N-(2,3-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-2-[5-(4-FLUOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrrolo[3,4-d][1,2,3]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-[5-(4-FLUOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines and fluorobenzene derivatives. Key steps may involve:
Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.
Cyclization: Formation of the pyrrolo[3,4-d][1,2,3]triazole core through cyclization reactions.
Acylation: Introduction of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-[5-(4-FLUOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-[5-(4-FLUOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-d][1,2,3]triazoles with different substituents. Examples include:
- N-(2,3-DIMETHYLPHENYL)-2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE
- N-(2,3-DIMETHYLPHENYL)-2-[5-(4-METHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE
Uniqueness
The uniqueness of N-(2,3-DIMETHYLPHENYL)-2-[5-(4-FLUOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H18FN5O3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
InChI |
InChI=1S/C20H18FN5O3/c1-11-4-3-5-15(12(11)2)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)14-8-6-13(21)7-9-14/h3-9,17-18H,10H2,1-2H3,(H,22,27) |
InChI Key |
IBLRJJSSVNEOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)C |
Origin of Product |
United States |
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